Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
Description
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring substituted with a 1-amino-2-hydroxyethyl moiety, and an (S)-configured stereocenter. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its dual functional groups (amine and hydroxyl), which enable versatile reactivity .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
AINUYRZOJOEQHC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Bases: Triethylamine, sodium hydroxide (NaOH)
Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table highlights structural analogs and their properties:
Key Observations:
- Functional Group Impact: The target compound’s 1-amino-2-hydroxyethyl group introduces greater polarity compared to the hydroxyl-only analog (CAS 266369-42-0), likely enhancing solubility in polar solvents but reducing lipophilicity .
- Chromatographic Behavior : Analogs with bulky substituents (e.g., pyrimido-oxazin cores in ) exhibit longer HPLC retention times (9.37–11.98 min), suggesting that the target compound’s retention would depend on its amine-hydroxyl balance.
- Stereochemical Complexity : The (S)-configuration is critical for biological activity in analogs like CAS 174801-33-3, where stereochemistry influences binding affinity .
Challenges:
Physicochemical and Application-Based Differences
Biological Activity
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, interactions, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₂O₃
- Molecular Weight : Approximately 237.30 g/mol
- Structural Features :
- Contains a chiral center, which is crucial for its biological activity.
- Features a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability.
- Incorporates an amino group and a hydroxyethyl substituent that are vital for biological interactions.
Biological Activity
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for drugs targeting neurological disorders.
- Modulation of Neurotransmitter Systems : The amino and hydroxy groups facilitate interactions with neurotransmitter receptors, which may influence various signaling pathways in the central nervous system.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C₅H₁₁NO₂ | Simpler structure; widely used as a protecting group. |
| N-Boc-L-serine | C₇H₁₃NO₄ | Contains serine; utilized in peptide synthesis. |
| Benzyl carbamate | C₁₀H₁₁NO₂ | Aromatic ring contributes different electronic properties. |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate phenolic compound and tert-butyl isocyanate.
- Reactions : The reaction conditions are optimized to ensure the formation of the desired carbamate with high yield and purity.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Research has demonstrated the compound's potential in various applications:
- Dopamine Receptor Agonism : In studies examining dopamine receptor activity, modifications to similar carbamate structures showed varying degrees of efficacy in activating G protein-coupled receptors (GPCRs). For example, compounds with similar structures exhibited biased agonism toward specific signaling pathways, highlighting the importance of structural modifications .
- Enzymatic Kinetic Resolution : A study on the enzymatic resolution of related carbamates via lipase-catalyzed reactions showed high enantioselectivity, indicating the potential for producing optically pure derivatives that may possess distinct biological activities .
Q & A
Q. What are the standard synthetic routes for preparing Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A common method reacts the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under mild conditions (room temperature, anhydrous solvents like dichloromethane). For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic methods are most effective for confirming the structure and enantiomeric purity of this compound?
- NMR : ¹H and ¹³C NMR verify the carbamate backbone and substituents (e.g., tert-butyl, hydroxyethyl groups).
- HPLC with chiral columns : Essential for confirming enantiomeric excess (e.g., using amylose- or cellulose-based stationary phases).
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3200-3500 cm⁻¹) .
Q. How can researchers mitigate hydrolysis of the carbamate group during synthesis or storage?
Store the compound under anhydrous conditions (e.g., desiccator, inert atmosphere). Avoid prolonged exposure to acidic/basic environments. Use aprotic solvents (e.g., acetonitrile) during synthesis. Stability studies under varying pH and temperature can identify optimal storage parameters .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of the (S)-enantiomer?
- Chiral catalysts : Use enantioselective organocatalysts or transition-metal complexes (e.g., Ru-BINAP systems).
- Solvent effects : Polar aprotic solvents (e.g., THF) may improve stereochemical outcomes.
- Temperature control : Lower temperatures reduce racemization risks. Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) are advanced strategies for high enantiomeric excess .
Q. What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Molecular docking : Predicts interactions between the compound’s hydroxyethyl/amine groups and enzyme active sites. Comparative studies with analogs (e.g., tert-butyl N-(4-amino-3-hydroxyphenyl)carbamate) help identify structure-activity relationships (SAR) .
Q. How should researchers address discrepancies in reported biological activities of structurally similar carbamate derivatives?
- Meta-analysis : Compare experimental conditions (e.g., assay pH, enzyme source) across studies.
- SAR studies : Systematically modify functional groups (e.g., replacing hydroxyethyl with methylthio) to isolate activity drivers.
- Computational modeling : Identify conformational differences or solvation effects that alter bioactivity .
Q. What degradation pathways are observed for this compound under physiological conditions, and how can they be characterized?
- Hydrolysis : The carbamate group may degrade to release CO₂ and the parent amine in aqueous acidic/basic conditions.
- Oxidation : The hydroxyethyl group could form ketones under oxidative stress. Accelerated stability testing (e.g., 40°C/75% RH) paired with LC-MS monitors degradation products .
Data Analysis and Experimental Design
Q. How can researchers design experiments to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Phase solubility studies : Measure equilibrium solubility in solvents like water, DMSO, and hexane.
- Hansen solubility parameters : Predict solubility based on dispersion, polarity, and hydrogen-bonding contributions.
- Co-solvent systems : Use ethanol/water gradients to empirically determine optimal solubility .
Q. What methodologies are recommended for studying the compound’s interactions with metal ions in catalytic systems?
- UV-Vis spectroscopy : Monitor shifts in absorbance upon metal coordination.
- X-ray crystallography : Resolve metal-ligand binding geometries.
- DFT calculations : Simulate electronic interactions between the carbamate/amine groups and metal centers (e.g., Cu²⁺, Zn²⁺) .
Q. How can the compound’s pharmacokinetic properties (e.g., logP, membrane permeability) be predicted computationally?
- QSAR models : Use software like MOE or Schrödinger to estimate logP and permeability.
- Molecular dynamics (MD) simulations : Study diffusion across lipid bilayers.
- In vitro assays : Parallel artificial membrane permeability assay (PAMPA) validates predictions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
